

Spectroscopic and Structural Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 5-methoxybenzofuran-2-carboxylate*

Cat. No.: *B178174*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 5-methoxybenzofuran-2-carboxylate**. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methods for analogous benzofuran derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-methoxybenzofuran-2-carboxylate**. These predictions are based on computational models and should be considered as a reference for experimental validation.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	d	1H	H4
~7.20	s	1H	H3
~7.10	d	1H	H7
~6.95	dd	1H	H6
~3.90	s	3H	OCH ₃ (ester)
~3.85	s	3H	OCH ₃ (methoxy)

d: doublet, s: singlet, dd: doublet of doublets

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160.0	C=O
~156.0	C5
~150.0	C7a
~145.0	C2
~125.0	C3a
~115.0	C4
~112.0	C3
~105.0	C6
~56.0	OCH ₃ (methoxy)
~52.0	OCH ₃ (ester)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and methyl)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1100	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
206	~80	[M] ⁺
175	~100	[M - OCH ₃] ⁺
147	~40	[M - COOCH ₃] ⁺
119	~30	[M - COOCH ₃ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of benzofuran derivatives.[\[1\]](#)

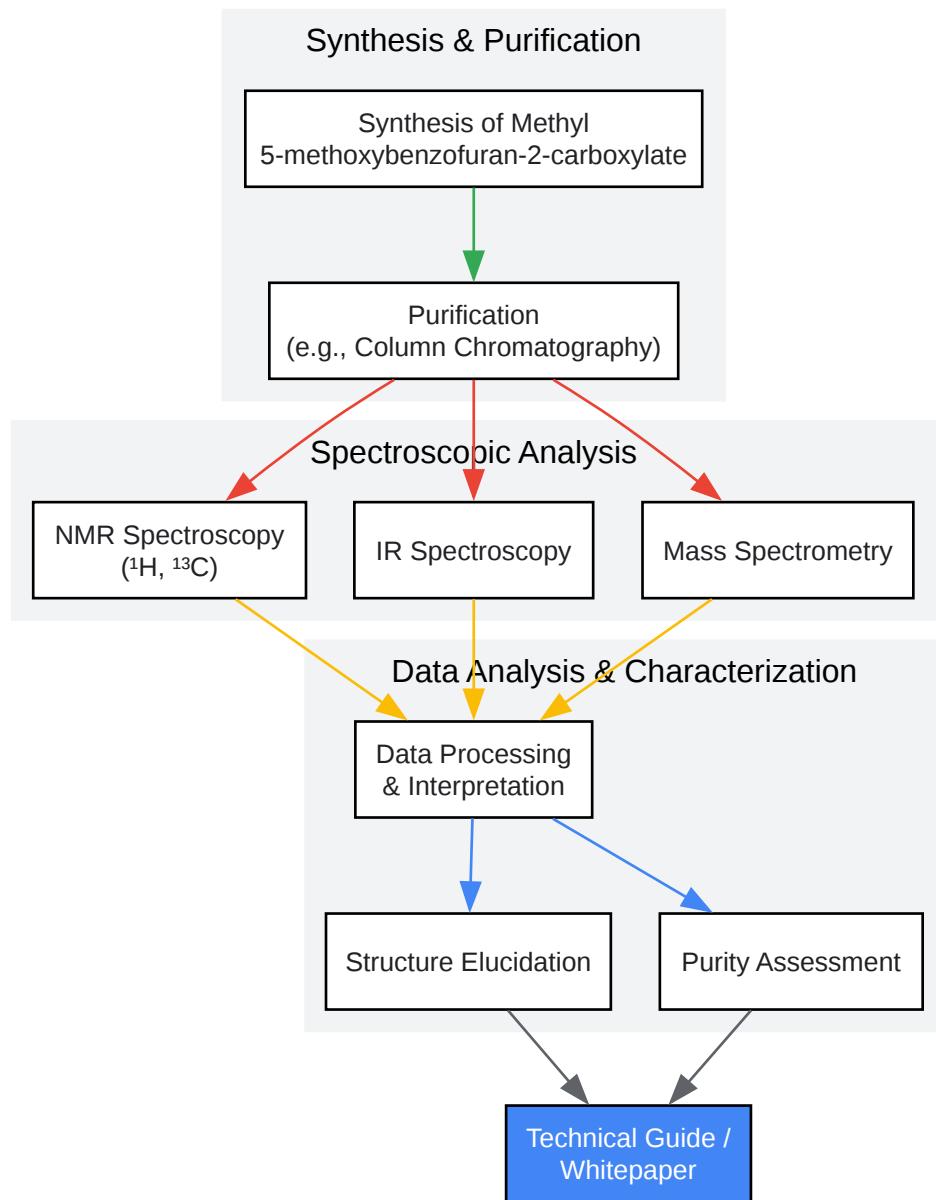
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **Methyl 5-methoxybenzofuran-2-carboxylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[\[2\]](#)
- Instrumentation: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[3\]](#)
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5

seconds, and 8-16 scans.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.[4]
- Instrumentation: A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector is commonly used.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .[5]

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
- Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. Analysis is typically performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.[6]
- Data Acquisition: For EI, a standard electron energy of 70 eV is used. The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu). For ESI, the sample is introduced in a suitable solvent, and the instrument parameters (e.g., capillary voltage, nebulizer gas flow) are optimized to obtain a stable ion current.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **Methyl 5-methoxybenzofuran-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dea.gov [dea.gov]
- 6. [DSpace](http://DSpace.open.bu.edu) [open.bu.edu]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178174#spectroscopic-data-nmr-ir-ms-for-methyl-5-methoxybenzofuran-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com